molecular formula C54H48BrClN2O4 B608125 4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide CAS No. 1558079-49-4

4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide

Cat. No.: B608125
CAS No.: 1558079-49-4
M. Wt: 904.342
InChI Key: BAUXJOQQUWDIAO-UHFFFAOYSA-N
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Description

IR-825 is a near-infrared dye (NIR). IR-825, after encapsulated into nanoparticles may be useful for cancer photothermal and photodynamic therapy. IR-825 nanoparticles showed pH-dependent fluorescence emission and excellent near-infrared (NIR) irradiation of cancer cells targeted in vitro to provide cytotoxicity. IR-825 nanoparticles showed efficient tumor homing together with rapid renal excretion behaviors, as revealed by MR imaging and confirmed by biodistribution measurement. Notably, when irradiated with an 808 nm laser, tumors on mice with IR-825 nanoparticle injection are completely eliminated without recurrence within 60 days, demonstrating the high efficacy of photothermal therapy.

Scientific Research Applications

Synthesis and Evaluation in Antifungal Activity

A study by Singh and Vedi (2014) explored the synthesis of novel compounds closely related to the chemical structure , specifically for their antifungal properties. This research indicates potential applications in developing new antifungal agents (I. Singh & J. Vedi, 2014).

Applications in Solar Cells

Research by Wu et al. (2009) involved the use of carboxylated cyanine dyes, structurally related to the compound , to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This suggests potential applications in enhancing solar energy technologies (Wenjun Wu, F. Meng, Jing Li, Xingfu Teng, & J. Hua, 2009).

Anticancer Activity

A study by Jing et al. (2012) on 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which share a similar structural framework, demonstrated significant anticancer activity. This implies that derivatives of the compound could be explored for their potential in cancer treatment (Lingling Jing, Liang Wang, Yinglan Zhao, Rui Tan, Xiumei Xing, Ting Liu, Wencai Huang, Youfu Luo, & Zicheng Li, 2012).

Antitumor Evaluation

Research by Queiroz et al. (2008) on heteroaryl and heteroannulated indoles highlighted their potential in antitumor applications. Given the structural similarity, this suggests possible antitumor applications for the compound (M. Queiroz, Ana S. Abreu, M. S. D. Carvalho, P. Ferreira, N. Nazareth, & M. São-José Nascimento, 2008).

Plant Growth Regulation

Research by Harris and Huppatz (1978) involved the synthesis of o-carboxyphenyl derivatives of certain heterocyclic compounds, aiming to test them as plant growth regulators. This research suggests possible applications in agriculture (Rln Harris & J. Huppatz, 1978).

Fluorescence Switching

A study by Seo et al. (2014) on polymethine dyes, structurally similar to the compound , revealed the possibility of reversible electrochemical fluorescence switching. This suggests applications in optical and electronic technologies (Seogjae Seo, S. Pascal, Chihyun Park, K. Shin, Xu Yang, O. Maury, B. D. Sarwade, C. Andraud, & Eunkyoung Kim, 2014).

Properties

IUPAC Name

4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUXJOQQUWDIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C\6/C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48BrClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Reactant of Route 2
4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Reactant of Route 3
4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Reactant of Route 4
4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Reactant of Route 5
4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide
Reactant of Route 6
4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide

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